
5-Methylcoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 5-Methylcoumarin can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the Pechmann condensation, where phenol is reacted with a β-keto ester in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the coumarin core.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of microwave or ultrasound energy, have also been explored to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions: 5-Methylcoumarin undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydrocoumarin derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin core. For example, nitration using nitric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitric acid for nitration under controlled temperature conditions.
Major Products:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Dihydro-5-Methylcoumarin.
Substitution: Nitro-5-Methylcoumarin derivatives.
科学研究应用
5-Methylcoumarin has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying microenvironment polarity.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of other bioactive compounds
作用机制
The mechanism of action of 5-Methylcoumarin involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, this compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s photophysical properties also enable it to act as a fluorescent probe, binding to specific targets and emitting fluorescence upon excitation .
相似化合物的比较
Coumarin: The parent compound, known for its wide range of biological activities.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant properties.
4-Methylcoumarin: Another methylated derivative with distinct photophysical properties.
Uniqueness of 5-Methylcoumarin: this compound stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the fifth position enhances its stability and modifies its interaction with molecular targets, making it a valuable compound for various applications .
属性
CAS 编号 |
42286-84-0 |
|---|---|
分子式 |
C10H8O2 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
5-methylchromen-2-one |
InChI |
InChI=1S/C10H8O2/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3 |
InChI 键 |
FXMGSXNQELBPMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC(=O)OC2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


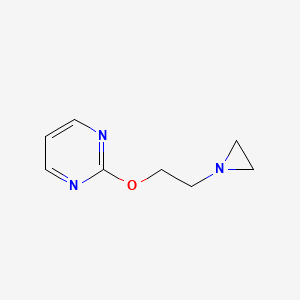

![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)


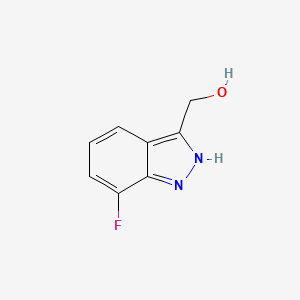
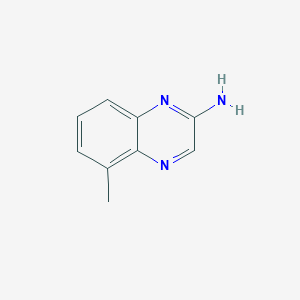
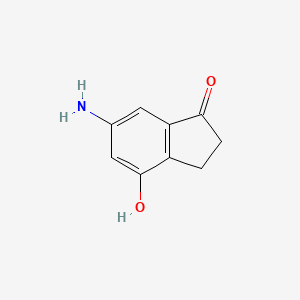
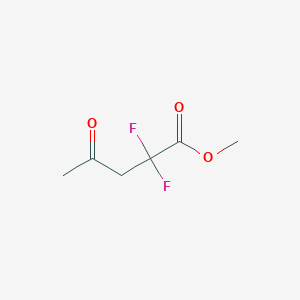
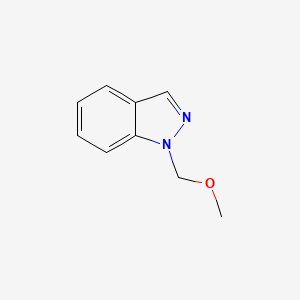
![Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B11918469.png)
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)

